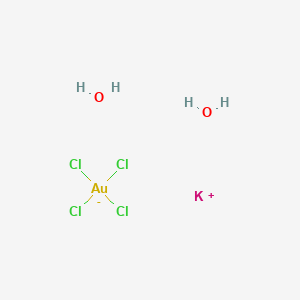
Potassium;tetrachlorogold(1-);dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;tetrachlorogold(1-);dihydrate, also known as potassium tetrachloroaurate(III) dihydrate, is a chemical compound with the molecular formula KAuCl₄·2H₂O. It is a yellow to orange crystalline powder that is soluble in water and ethanol. This compound is primarily used as a raw material for the preparation of gold(III) dithiolate complexes, which have applications in luminescence studies, photosensitizers, and photocatalysts .
準備方法
Synthetic Routes and Reaction Conditions
Potassium;tetrachlorogold(1-);dihydrate can be synthesized through the reaction of gold(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the crystalline product. The general reaction is as follows:
AuCl3+KCl+2H2O→KAuCl4⋅2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity gold and potassium chloride. The process is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Thiolates, phosphines.
Major Products Formed
Metallic Gold: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands.
科学的研究の応用
Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.
作用機序
The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .
類似化合物との比較
Similar Compounds
- Potassium tetrachloroaurate(III)
- Gold(III) chloride
- Sodium tetrachloroaurate(III)
Uniqueness
Potassium;tetrachlorogold(1-);dihydrate is unique due to its high solubility in water and ethanol, making it suitable for various applications in aqueous and organic media. Additionally, its dihydrate form provides stability and ease of handling compared to anhydrous forms .
特性
CAS番号 |
13005-39-5 |
|---|---|
分子式 |
AuCl4.2H2O.K AuCl4H4KO2 |
分子量 |
413.9 g/mol |
IUPAC名 |
potassium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChIキー |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
正規SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















